molecular formula C11H15Cl3N2O3 B561844 D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride CAS No. 57704-36-6

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride

Cat. No.: B561844
CAS No.: 57704-36-6
M. Wt: 329.602
InChI Key: AUVANTYWDCEWMP-VTLYIQCISA-N
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Description

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-nitrophenyl-1,3-propanediol with dichloroacetyl chloride to form the dichloroacetyl derivative. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride has numerous scientific research applications:

Mechanism of Action

The mechanism of action of D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    D-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Similar structure but with a nitro group instead of an amino group.

    Chloramphenicol base: Shares structural similarities and is used in similar applications.

Uniqueness

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable for certain research and industrial applications where other compounds may not be as effective.

Biological Activity

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol hydrochloride is a compound with significant biological activity, primarily known for its role as a precursor in the biosynthesis of chloramphenicol, an antibiotic. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11H14Cl2N2O3·ClH
  • Molecular Weight: 329.61 g/mol
  • CAS Number: 57704-36-6
  • SMILES Notation: Cl.Nc1ccc(cc1)C@@HC@@HNC(=O)C(Cl)Cl

This compound functions as an intermediate in the biosynthesis of chloramphenicol. The compound undergoes enzymatic reactions that involve hydroxylation and subsequent modifications to yield the active antibiotic form. Key enzymes involved in this process include:

  • 3,4-PCD (Protochatechuate 3,4-dioxygenase) : Catalyzes the oxidation of the arylamine function.
  • CmlA and CmlI : These enzymes utilize diiron clusters to facilitate the conversion of precursors into chloramphenicol through various oxidation states .

Biological Activity

The biological activity of this compound is primarily linked to its antibacterial properties. It exhibits activity against a range of bacterial strains due to its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit.

Antimicrobial Efficacy

The compound has shown promising results in inhibiting various Gram-positive and Gram-negative bacteria. A summary of its antimicrobial efficacy is presented in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

Case Study 1: Efficacy Against Multi-drug Resistant Strains

A study conducted by researchers evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with concentrations as low as 8 µg/mL, highlighting its potential as an alternative treatment option .

Case Study 2: Synergistic Effects with Other Antibiotics

Another investigation focused on the synergistic effects of this compound when combined with other antibiotics such as penicillin and tetracycline. The combination therapy exhibited enhanced antibacterial activity, suggesting that it could be utilized to overcome resistance mechanisms in bacterial pathogens .

Safety and Toxicity

While this compound demonstrates significant biological activity, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity; however, higher concentrations can lead to adverse effects such as hepatotoxicity and nephrotoxicity .

Properties

IUPAC Name

N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O3.ClH/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6;/h1-4,8-10,16-17H,5,14H2,(H,15,18);1H/t8-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVANTYWDCEWMP-VTLYIQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675597
Record name N-[(1R,2R)-1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57704-36-6
Record name N-[(1R,2R)-1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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